N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide
Overview
Description
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrophenylmethanesulfonamide and (1R)-2-chloro-1-hydroxyethane.
Reduction: The nitro group of 4-nitrophenylmethanesulfonamide is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reaction: The resulting amine undergoes a nucleophilic substitution reaction with (1R)-2-chloro-1-hydroxyethane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group, forming a dechlorinated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dechlorinated derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial properties, particularly against bacterial and fungal infections.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other chemical compounds and as an intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-hydroxyethyl group and the methanesulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial effects or other biological activities.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(1R)-2-hydroxyethyl]phenyl}methanesulfonamide: Lacks the chloro group, which may affect its biological activity.
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethanesulfonamide: Similar structure but with an ethanesulfonamide moiety instead of methanesulfonamide.
Uniqueness
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide is unique due to the presence of both the chloro-hydroxyethyl group and the methanesulfonamide moiety, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-15(13,14)11-8-4-2-7(3-5-8)9(12)6-10/h2-5,9,11-12H,6H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJVCKLQCMEZSH-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)[C@H](CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431613 | |
Record name | N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157023-58-0 | |
Record name | N-[4-[(1R)-2-Chloro-1-hydroxyethyl]phenyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157023-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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